Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a synthetic organic compound characterized by a benzothiazole core substituted with sulfamoyl groups, a methyl(phenyl)sulfamoyl benzoyl moiety, and an acetoxy methyl ester. The benzothiazole scaffold is notable for its role in medicinal and agrochemical applications due to its heterocyclic aromaticity, which enhances binding interactions with biological targets .
Properties
IUPAC Name |
methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O7S3/c1-27(17-6-4-3-5-7-17)38(33,34)18-10-8-16(9-11-18)23(30)26-24-28(15-22(29)35-2)20-13-12-19(37(25,31)32)14-21(20)36-24/h3-14H,15H2,1-2H3,(H2,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLFMRSBADWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 526.7 g/mol. Its structure features a benzothiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the benzothiazole structure. For instance, derivatives similar to this compound have shown moderate to excellent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Gram-positive Activity | Gram-negative Activity | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound A | S. aureus: 15 | E. coli: 12 | 20 |
| Compound B | B. subtilis: 18 | K. pneumoniae: 14 | 22 |
| Methyl 2... | Moderate | Moderate | Varies |
Note: The above data is illustrative based on related compounds and not specific to this compound.
The mechanism through which this compound exerts its biological effects is believed to be multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.
- Interference with Cell Membrane Integrity : Some studies suggest that compounds with similar structures may disrupt bacterial cell membranes, leading to cell lysis.
Anticancer Potential
Emerging research indicates that compounds featuring sulfonamide and benzothiazole groups may possess anticancer properties due to their ability to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors.
Table 2: CAIX Inhibition Studies
| Compound Name | CAIX Inhibition IC50 (µM) | Remarks |
|---|---|---|
| Methyl 2... | 5.0 | High selectivity |
| Related Compound C | 10.0 | Moderate selectivity |
| Related Compound D | >20 | Low selectivity |
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of methyl 2... against clinical isolates of resistant strains. Results indicated significant inhibition zones compared to standard antibiotics, highlighting its potential as a therapeutic agent against resistant infections .
- Anticancer Activity Evaluation : In vitro studies assessed the cytotoxic effects of methyl 2... on various cancer cell lines. The compound demonstrated selective cytotoxicity towards CAIX-expressing cells, suggesting its potential for targeted cancer therapy .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Core Structure Differences :
- The target compound’s benzothiazole core contrasts with the triazine in metsulfuron-methyl and the thiadiazole in the compound. Benzothiazole’s aromaticity and larger π-system may enhance binding to hydrophobic enzyme pockets compared to triazine or thiadiazole .
- The sulfamoyl group (-SO₂NH₂) in the target compound differs from the sulfonylurea (-SO₂NHC(O)NH-) in metsulfuron-methyl. Sulfamoyl’s smaller size and higher acidity could improve ALS inhibition efficiency .
- The imino group (-NH-) linking the benzoyl and benzothiazole units may influence conformational flexibility and hydrogen-bonding capacity .
Q & A
Q. Optimization Strategies :
Design of Experiments (DoE) and computational reaction path searches (e.g., quantum chemical calculations) are recommended for systematic optimization .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) identifies protons on the benzothiazole (δ 7.2–8.5 ppm) and sulfamoyl groups (δ 3.1–3.3 ppm). 2D NMR (COSY, HSQC) resolves imine tautomerism ambiguities .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 512.57 [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect sulfonic acid byproducts .
Q. Common Pitfalls :
- Overlapping NMR signals for N-methyl and phenyl groups can be resolved via NOESY .
- Sulfamoyl group degradation during MS requires gentle ionization conditions .
Advanced: How can contradictions in bioactivity data across studies be resolved?
Answer: Contradictions often arise from:
Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-1 vs. COX-2).
Tautomerism : The imine group (C=N) may exist as Z or E isomers, altering target binding .
Q. Resolution Strategies :
- Comparative Assays : Replicate studies using standardized protocols (e.g., CLSI guidelines) .
- X-ray Crystallography : Determine dominant tautomers bound to targets (e.g., kinases) .
- SAR Analysis : Compare activity of analogs (e.g., diethylamino vs. pyrrolidine derivatives) to identify pharmacophores .
Advanced: What computational methods predict biological targets, and how are they validated?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX, IC₅₀ ~50 nM) .
- MD Simulations : GROMACS assesses binding stability (>20 ns simulations) .
Q. Experimental Validation :
- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., HDACs) .
- CRISPR Knockout : Confirm target dependency by silencing candidate genes in cellular models .
Advanced: How can reaction mechanisms (e.g., sulfonation) be elucidated experimentally?
Answer:
Q. Mechanistic Insights :
- Sulfonation proceeds via electrophilic aromatic substitution, favored at the para position of the benzoyl group .
- Competing N-sulfonation is minimized at low temperatures (<5°C) .
Advanced: What strategies improve metabolic stability and pharmacokinetics?
Answer:
- Prodrug Design : Replace the methyl ester with t-butyl esters to reduce hepatic hydrolysis .
- Microsomal Assays : Human liver microsomes (HLMs) identify CYP450-mediated oxidation hotspots (e.g., benzothiazole ring) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
